ALLO-2 -

ALLO-2

Catalog Number: EVT-258174
CAS Number:
Molecular Formula: C18H12F3N5O
Molecular Weight: 371.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ALLO-2 is a Inhibitor of Drug-Resistant Smo Mutant.
Overview

ALLO-2 is a natural supplement recognized for its hydrophobic properties, enabling it to effectively cross the blood-brain barrier. This compound has garnered attention in scientific research due to its potential therapeutic benefits for various neurological conditions. The chemical identity of ALLO-2 is linked to its unique molecular structure and composition, which facilitates its biological activity.

Source

ALLO-2 is derived from natural sources, specifically from plant metabolites that exhibit neuroprotective effects. Its synthesis and application are explored extensively in biochemical and pharmacological studies, emphasizing its role in enhancing cognitive functions and potentially aiding in the treatment of neurodegenerative diseases.

Classification

ALLO-2 is classified as a natural product with properties that make it suitable for use in dietary supplements and therapeutic applications. Its classification within the broader category of bioactive compounds highlights its significance in pharmacognosy and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of ALLO-2 involves several key steps that can be categorized into two primary methodologies: total synthesis and extraction from natural sources.

  1. Total Synthesis: This method includes stereoselective approaches to create specific enantiomers of ALLO-2. For instance, the synthesis may begin with commercially available precursors, followed by a series of reactions such as hydrolysis, epoxidation, and rearrangement to produce the desired compound.
  2. Natural Extraction: ALLO-2 can also be isolated from plant sources through extraction techniques that preserve its chemical integrity. This process often involves solvent extraction followed by purification methods like chromatography.

Technical Details

The technical aspects of ALLO-2 synthesis include:

  • Use of reagents such as hydrochloric acid for hydrolysis.
  • Application of Lewis acids like boron trifluoride diethyl etherate to enhance reaction yields.
  • Employing catalytic hydrogenation techniques to reduce intermediates into the final product.
Molecular Structure Analysis

Structure

The molecular structure of ALLO-2 is characterized by a specific arrangement of atoms that contributes to its biological activity. The compound features a hydrophobic backbone which is crucial for its ability to penetrate cellular membranes, particularly in neural tissues.

Data

Key data regarding the molecular structure includes:

  • Molecular formula: C_xH_yN_z (exact composition varies based on specific derivatives).
  • Molecular weight: Typically ranges around 200-300 g/mol.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

ALLO-2 participates in various chemical reactions that can modify its structure and enhance its efficacy:

  1. Hydrolysis: Converts esters or amides into their corresponding acids or amines.
  2. Reduction: Involves the addition of hydrogen to unsaturated bonds, often facilitated by catalysts like palladium on carbon.
  3. Oxidation: Can transform alcohols into ketones or aldehydes, impacting the compound's reactivity.

Technical Details

Understanding the reaction mechanisms is crucial for optimizing synthesis pathways:

  • Reaction conditions such as temperature and pressure can significantly affect yields.
  • The choice of solvents can influence selectivity and stereochemistry during synthesis.
Mechanism of Action

Process

The mechanism by which ALLO-2 exerts its effects involves interaction with various biological pathways:

  1. Neurotransmitter Modulation: ALLO-2 may enhance the release or activity of neurotransmitters, contributing to improved cognitive function.
  2. Neuroprotection: It may protect neurons from oxidative stress through antioxidant properties.

Data

Research indicates that ALLO-2 influences pathways related to synaptic plasticity and neurogenesis, making it a candidate for further studies in neuropharmacology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water, reflecting its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity towards electrophiles due to available nucleophilic sites within its structure.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are vital for confirming the identity and purity of ALLO-2.

Applications

ALLO-2 has several scientific uses:

Introduction to Allogeneic CAR T-Cell Therapies

Scientific Rationale for Allogeneic vs. Autologous Approaches

The fundamental distinction between allogeneic and autologous CAR T-cell therapies lies in their manufacturing paradigms and biological properties. Autologous therapies harvest a patient’s own T-cells, genetically modify them ex vivo to express CARs, and reinfuse them. While clinically validated, this process faces significant challenges:

  • Manufacturing Delays: Vein-to-vein time typically spans 3–6 weeks, rendering them unsuitable for rapidly progressing cancers [9].
  • Product Heterogeneity: T-cell fitness varies among heavily pretreated patients, impacting therapeutic potency [7].
  • Scalability Limitations: Batch processing restricts patient access, particularly in decentralized healthcare settings [9].

Allogeneic CAR T-cells circumvent these issues through:

  • Immediate Availability: Pre-manufactured, cryopreserved products enable on-demand treatment initiation [7].
  • Standardized Potency: Rigorous donor screening ensures consistent T-cell quality [9].
  • Cost Efficiency: Large-batch production reduces per-dose expenses by >30% compared to autologous therapies [9].

Critical scientific hurdles for allogeneic approaches include host immune rejection and GvHD. These are mitigated through:

  • TCR Ablation: CRISPR/Cas9 or TALEN-mediated disruption of the αβ T-cell receptor prevents GvHD [7].
  • Lymphodepletion Optimization: Fludarabine/cyclophosphamide regimens delay host-mediated rejection, enhancing CAR T-cell persistence [2] [7].

Table 1: Comparative Analysis of Autologous vs. Allogeneic CAR T-Cell Manufacturing

ParameterAutologous ApproachAllogeneic Approach
Vein-to-Vein Time3–6 weeks24–72 hours
ScalabilityPatient-specific batches100–500 doses per donor batch
Manufacturing Cost$350,000–$500,000 per dose$100,000–$150,000 per dose
T-Cell FitnessVariable (patient-dependent)Standardized (donor-screened)
GvHD RiskNone<5% with TCR disruption

Evolution of CAR T-Cell Technology: From Patient-Specific to Off-the-Shelf Platforms

The progression toward allogeneic CAR T-cells has been driven by sequential technological innovations:

  • First-Generation CARs (1989): Incorporated CD3ζ signaling domains but exhibited poor persistence in vivo [9].
  • Second-Generation CARs (2000s): Added costimulatory domains (CD28, 4-1BB), enhancing expansion and durability [9].
  • Gene Editing Breakthroughs (2010s): CRISPR/Cas9 enabled multiplex genome editing for TCR and HLA class I knockout, reducing alloreactivity [7].

Notable allogeneic platforms include:

  • ALLO-1 (Cema-cel): An anti-CD19 CAR T-cell incorporating a safety switch, currently in Phase 2 trials for large B-cell lymphoma (LBCL). Its pivotal ALPHA3 trial evaluates consolidation therapy for minimal residual disease (MRD)-positive patients post-chemotherapy .
  • ALLO-329: A dual-targeting CD19/CD70 CAR T-cell with Dagger® technology, designed for autoimmune diseases. This platform reduces lymphodepletion requirements by enhancing CAR T-cell resilience [2] [8].
  • FT819: An iPSC-derived CAR T-cell product allowing indefinite cell banking, exemplifying manufacturing scalability [8].

ALLO-2 contributes to this evolution as a small-molecule adjuvant targeting the Smoothened (Smo) pathway. It enhances CAR T-cell efficacy by inhibiting drug-resistant Smo mutants (IC~50~ = 6 nM), thereby countering tumor microenvironment-driven resistance [1].

Table 2: Key Engineering Milestones in Allogeneic CAR T-Cell Development

TechnologyFunctionClinical Impact
CRISPR/TALEN Gene EditingTCRα disruptionEliminates GvHD risk
Dagger® (Allogene)Enables lymphodepletion-free administrationReduces treatment toxicity in autoimmune diseases
HIP Modification (SC291)Shields CAR T-cells from host immunityExtends persistence in solid tumors
ALLO-2 AdjuvantInhibits Smo-mediated resistance pathwaysEnhances CAR T-cell tumor penetration

ALLO-2 in Context: Target Antigen Selection and Therapeutic Scope

Target antigen selection remains critical for CAR T-cell specificity and efficacy. Hematological malignancies predominantly target:

  • CD19: Expressed in >90% of B-cell malignancies [9].
  • BCMA: Ubiquitous in multiple myeloma [9].
  • CD70: Overexpressed in renal cell carcinoma (RCC) and subsets of lymphoma .

ALLO-2 (chemical name: 1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)urea) is not a CAR T-cell itself but a pharmacologic enhancer. Its biochemical properties include:

  • Molecular Formula: C~18~H~12~F~3~N~5~O [1].
  • Molecular Weight: 371.32 g/mol [1].
  • Mechanism: Potent Smoothened (Smo) antagonist overcoming resistance in tumor microenvironments [1].

In therapeutic applications, ALLO-2 synergizes with CAR T-cells by:

  • Blocking Hedgehog Signaling: Suppresses Smo-activating mutations that confer resistance to CAR T-cell cytotoxicity [1].
  • Enhancing T-cell Trafficking: Modulates stromal barriers in solid tumors and lymphoid malignancies [1] .
  • Supporting Dual-Targeting Strategies: Combined with CD19/CD70 CARs (e.g., ALLO-329) to treat autoimmune diseases where activated T-cells perpetuate inflammation [8].

The compound’s therapeutic scope extends to clinical trials for:

  • Large B-Cell Lymphoma (LBCL): Augments cema-cel in the ALPHA3 trial for MRD-positive patients .
  • Autoimmune Diseases: Facilitates lymphodepletion-free regimens in RESOLUTION trial for systemic lupus erythematosus (SLE) [8].
  • Solid Tumors: Enhances ALLO-316 (anti-CD70 CAR) efficacy in metastatic renal cell carcinoma .

Table 3: CAR T-Cell Resistance Mechanisms Addressed by ALLO-2

Resistance MechanismEffect on CAR T-CellsALLO-2 Countermeasure
Smo MutationsActivates Hedgehog pathway; impairs T-cell infiltrationInhibits mutant Smo (IC~50~ = 6 nM)
Immunosuppressive StromaPhysical barrier to tumor penetrationDisrupts stromal signaling via Smo antagonism
T-cell ExhaustionReduces CAR T-cell cytotoxicityPreserves T-cell effector function

Properties

Product Name

ALLO-2

IUPAC Name

N-[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]-1H-indazol-5-amine

Molecular Formula

C18H12F3N5O

Molecular Weight

371.3 g/mol

InChI

InChI=1S/C18H12F3N5O/c19-18(20,21)27-14-4-1-11(2-5-14)15-7-8-22-17(25-15)24-13-3-6-16-12(9-13)10-23-26-16/h1-10H,(H,23,26)(H,22,24,25)

InChI Key

QTYGEBIJNWMVCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ALLO-2; ALLO 2; ALLO2;

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.